3-Pyrrolidinemethanol, 1-ethyl-, hydrochloride
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Overview
Description
3-Pyrrolidinemethanol, 1-ethyl-, hydrochloride: is an organic compound with the chemical formula C5H12NO · HCl. It appears as a colorless to white crystalline solid and is soluble in water and common organic solvents. This compound is often used as an intermediate in organic synthesis for the production of various pharmaceutical and medical compounds. It also finds applications as a dye intermediate and as a starting material for the synthesis of pesticides .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Pyrrolidinemethanol, 1-ethyl-, hydrochloride can be synthesized through an alkylation reaction of pyrrole. A common synthetic method involves reacting pyrrolidine with formaldehyde, followed by the reaction of the product with hydrochloric acid to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale alkylation reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions: 3-Pyrrolidinemethanol, 1-ethyl-, hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
3-Pyrrolidinemethanol, 1-ethyl-, hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Utilized in the development of pharmaceutical compounds with potential therapeutic effects.
Industry: Applied in the production of dyes, pesticides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Pyrrolidinemethanol, 1-ethyl-, hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical processes. The compound’s effects are mediated through its ability to form stable complexes with target molecules, thereby modulating their activity .
Comparison with Similar Compounds
Pyrrolidine: A five-membered nitrogen-containing ring compound with similar structural features.
2-Pyrrolidinemethanol: A related compound with a hydroxymethyl group at the 2-position.
1-Ethylpyrrolidine: A compound with an ethyl group at the 1-position, similar to 3-Pyrrolidinemethanol, 1-ethyl-, hydrochloride.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its solubility in water and organic solvents, along with its reactivity in various chemical reactions, makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
(1-ethylpyrrolidin-3-yl)methanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-2-8-4-3-7(5-8)6-9;/h7,9H,2-6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWGLUBXBSBOUPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(C1)CO.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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